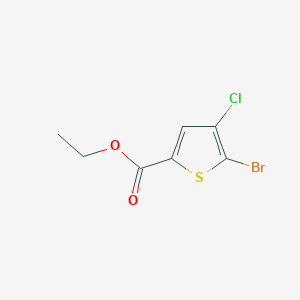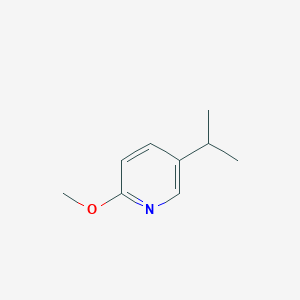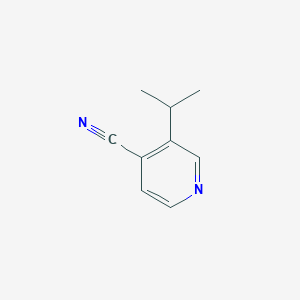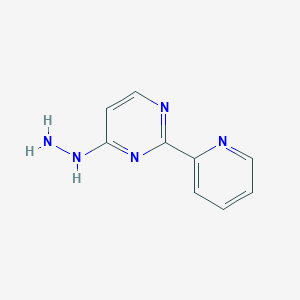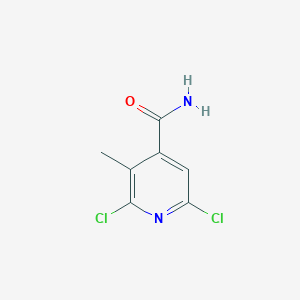
2,6-Dichloro-3-methylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-methylisonicotinamide is a chemical compound that belongs to the class of isonicotinamides It is characterized by the presence of two chlorine atoms and a methyl group attached to the isonicotinamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylisonicotinamide typically involves the chlorination of 3-methylisonicotinamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve heating the reactants under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,6-Dichloro-3-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isonicotinic acids, while substitution reactions can produce various substituted isonicotinamides.
科学研究应用
2,6-Dichloro-3-methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
2,6-Dichloroisonicotinamide: Lacks the methyl group present in 2,6-Dichloro-3-methylisonicotinamide.
3-Methylisonicotinamide: Lacks the chlorine atoms present in this compound.
2,6-Dichloro-4-methylisonicotinamide: Has a methyl group at a different position.
Uniqueness
This compound is unique due to the specific arrangement of chlorine and methyl groups on the isonicotinamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H6Cl2N2O |
|---|---|
分子量 |
205.04 g/mol |
IUPAC 名称 |
2,6-dichloro-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-4(7(10)12)2-5(8)11-6(3)9/h2H,1H3,(H2,10,12) |
InChI 键 |
SHOTYBATSNFIAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1C(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)

![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
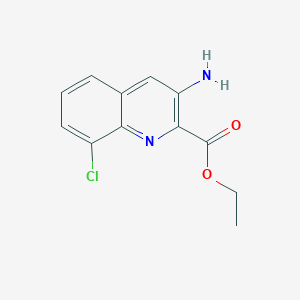
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
